Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
This compound is a derivative of thiazolidine, which is a heterocyclic compound that includes a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a carbamoyl group (NHCO-) and a fluorophenyl group (a phenyl ring with a fluorine atom), both attached to the thiazolidine ring .
Molecular Structure Analysis
The molecular formula of this compound is C15H15FN2O4S, and its molecular weight is 338.35 . It contains a thiazolidine core, which is a type of heterocycle. It also has a carbamoyl group and a fluorophenyl group attached to this core .Chemical Reactions Analysis
As a thiazolidine derivative, this compound might undergo reactions typical for this class of compounds. For example, the carbonyl group in the thiazolidine ring might be susceptible to reduction or nucleophilic addition. The carbamoyl group might react with nucleophiles, and the aromatic ring might undergo electrophilic substitution .Scientific Research Applications
Synthetic Chemistry Applications
- Thiazolidinones, including compounds structurally related to Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate, have been synthesized for exploring chemical properties and reactions. For example, the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives through reactions involving ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates has been documented, showcasing the compound's utility in generating novel heterocyclic structures with potential biological activities (Tverdokhlebov et al., 2005).
Pharmacological Exploration
- Research has demonstrated the diuretic and saluretic properties of compounds within the thiazolidinone class, noting mild onset of action and marked antihypertensive effects in animal studies. This suggests potential pharmacological applications in managing hypertension and fluid retention (Herrmann et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of thiazolidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. This specific compound, with its fluorophenyl and carbamoyl groups, might have unique properties that could make it a subject of future study .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves the condensation of ethyl 2-bromoacetate with 3-[(3-fluorophenyl)carbamoyl]propanal followed by cyclization with thiosemicarbazide and subsequent reaction with acetic anhydride.", "Starting Materials": [ "Ethyl 2-bromoacetate", "3-[(3-fluorophenyl)carbamoyl]propanal", "Thiosemicarbazide", "Acetic anhydride" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 3-[(3-fluorophenyl)carbamoyl]propanal in the presence of a base such as potassium carbonate to form ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate.", "Step 2: Thiosemicarbazide is added to the reaction mixture and the resulting mixture is heated to promote cyclization to form the thiazolidine ring.", "Step 3: Acetic anhydride is added to the reaction mixture to acetylate the thiosemicarbazide moiety and form the final product, Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate." ] } | |
CAS No. |
735335-61-2 |
Molecular Formula |
C15H15FN2O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H15FN2O4S/c1-2-22-15(21)7-14-18(13(20)9-23-14)8-12(19)17-11-5-3-4-10(16)6-11/h3-7H,2,8-9H2,1H3,(H,17,19)/b14-7+ |
InChI Key |
RDUWJGPIUSVVRO-VGOFMYFVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F |
SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC(=CC=C2)F |
solubility |
not available |
Origin of Product |
United States |
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